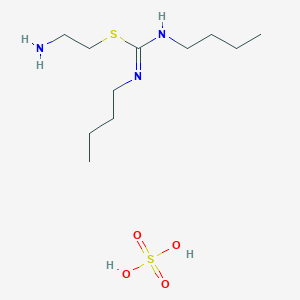
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves the reaction of N,N’-dibutylcarbamimidothioic acid with 2-aminoethyl sulfate under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the aminoethyl group or the butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate can be compared with other similar compounds such as:
Carbamimidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioamide compounds: These compounds contain a thioamide group and exhibit similar reactivity patterns.
Aminoethyl derivatives: Compounds with an aminoethyl group may have comparable biological activities but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63679-80-1 |
|---|---|
分子式 |
C11H27N3O4S2 |
分子量 |
329.5 g/mol |
IUPAC 名称 |
2-aminoethyl N,N'-dibutylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C11H25N3S.H2O4S/c1-3-5-8-13-11(15-10-7-12)14-9-6-4-2;1-5(2,3)4/h3-10,12H2,1-2H3,(H,13,14);(H2,1,2,3,4) |
InChI 键 |
QZOVVHNBJSIHHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=NCCCC)SCCN.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
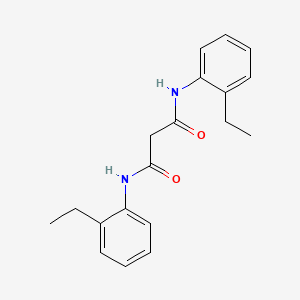
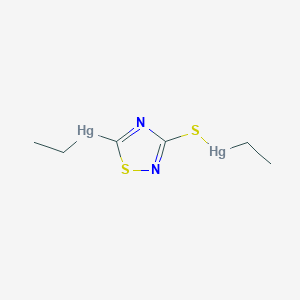
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
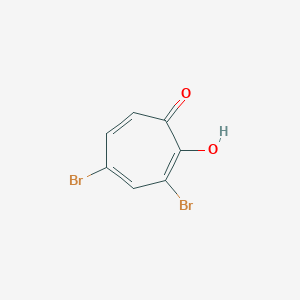
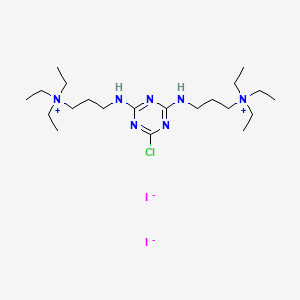
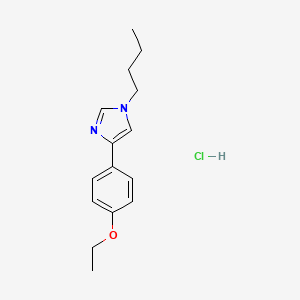
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
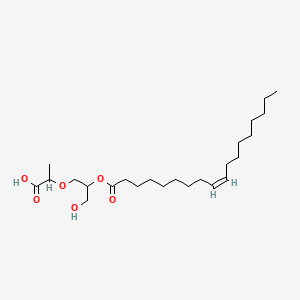
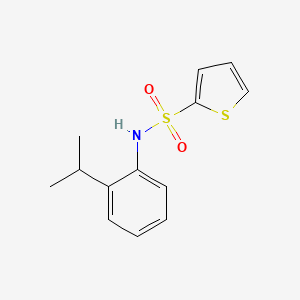
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
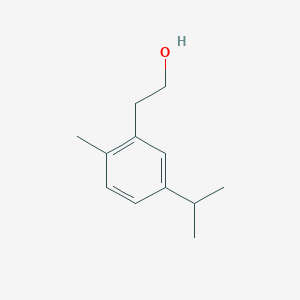
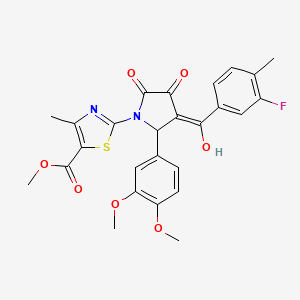
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
